molecular formula C19H30ClNO4 B5223036 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate

2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate

Cat. No.: B5223036
M. Wt: 371.9 g/mol
InChI Key: JEWLEZACCIBWKZ-UHFFFAOYSA-M
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Description

2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate is a chemical compound with the molecular formula C19H30ClNO4 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate typically involves the alkylation of 2,3,3-trimethylindolenine with an octyl halide, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles .

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-octylindol-1-ium;perchlorate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific perchlorate counterion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific ionic properties .

Properties

IUPAC Name

2,3,3-trimethyl-1-octylindol-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N.ClHO4/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20;2-1(3,4)5/h10-11,13-14H,5-9,12,15H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWLEZACCIBWKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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